![molecular formula C9H8N2O3 B6610072 methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate CAS No. 2866308-03-2](/img/structure/B6610072.png)
methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
“Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate” is a chemical compound with the IUPAC name “methyl 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate”. It has a CAS Number of 1822620-12-1 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H8N2O3/c1-14-9(13)6-2-5-3-11-8(12)7(5)10-4-6/h2,4H,3H2,1H3,(H,11,12)" . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.17 . It is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial Properties
Pyrrolopyrazine derivatives, including EN300-28952566, have demonstrated significant antimicrobial activity. Researchers have observed inhibition of bacterial and fungal growth, making these compounds potential candidates for novel antibiotics or antifungal agents .
Anti-Inflammatory Effects
Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
Antiviral Activity
EN300-28952566 and related pyrrolopyrazine derivatives have shown promise as antiviral agents. Their activity against specific viruses warrants further investigation, especially in the context of emerging viral infections .
Antioxidant Potential
The pyrrolopyrazine scaffold exhibits antioxidant properties. These compounds may scavenge free radicals and protect cells from oxidative damage, which could be relevant in various health conditions .
Antitumor Effects
Certain pyrrolopyrazine derivatives, such as those with a pyrrolo[1,2-a]pyrazine core, exhibit antitumor activity. These compounds may interfere with cancer cell growth or survival pathways .
Kinase Inhibition
Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown kinase inhibitory activity. Kinases play crucial roles in cell signaling, and targeting them can have therapeutic implications in cancer and other diseases .
While these applications highlight the potential of EN300-28952566, it’s essential to acknowledge that our understanding of its mechanisms and structure-activity relationships remains incomplete. Further research and exploration are necessary to fully unlock its therapeutic potential. Researchers in medicinal chemistry can use this information to design and synthesize new leads for treating various diseases .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 7-oxo-5,6-dihydropyrrolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-7-6(5)4-11-8(7)12/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXSEIBXMHRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNC(=O)C2=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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